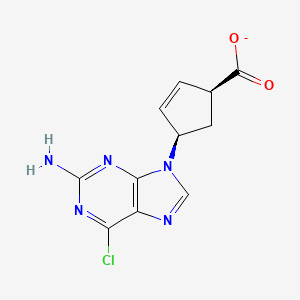
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is a complex organic compound that belongs to the class of cyclopentene carboxylates. This compound features a purine base, which is a fundamental component of nucleic acids, making it of significant interest in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving suitable dienes and dienophiles under controlled conditions.
Introduction of the purine base: The purine base can be introduced via nucleophilic substitution reactions, where the amino and chloro groups are strategically placed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the purine base or the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated purine derivatives, while reduction can produce amine-substituted cyclopentene carboxylates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential role in nucleic acid interactions. Its purine base is similar to those found in DNA and RNA, making it a valuable tool for studying genetic processes and enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of antiviral or anticancer drugs due to its ability to interact with nucleic acids and enzymes.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its synthesis and modification can lead to the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate involves its interaction with molecular targets such as nucleic acids and enzymes. The purine base can form hydrogen bonds and π-π interactions with nucleotides, affecting DNA and RNA structures. Additionally, the compound may inhibit specific enzymes involved in nucleic acid metabolism, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Cyclopentene carboxylates: Compounds with similar cyclopentene structures but different substituents.
Uniqueness
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-ene-1-carboxylate is unique due to its specific combination of a purine base with a cyclopentene carboxylate structure. This combination allows for unique interactions with biological molecules and provides a versatile platform for chemical modifications.
Eigenschaften
Molekularformel |
C11H9ClN5O2- |
|---|---|
Molekulargewicht |
278.67 g/mol |
IUPAC-Name |
(1S,4R)-4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16)/p-1/t5-,6+/m1/s1 |
InChI-Schlüssel |
DDZCJFRPQWAWFC-RITPCOANSA-M |
Isomerische SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-] |
Kanonische SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
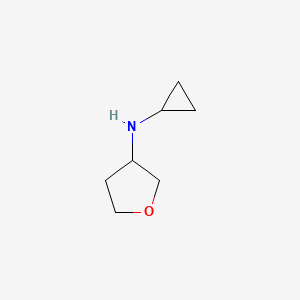
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)
![ethyl N'-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]carbamimidothioate;hydrochloride](/img/structure/B11756103.png)
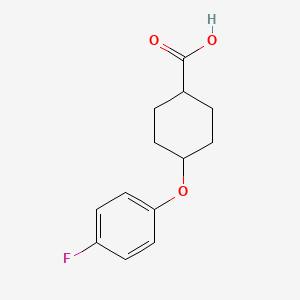
![1-(2-fluoroethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11756109.png)

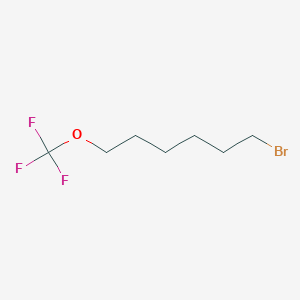

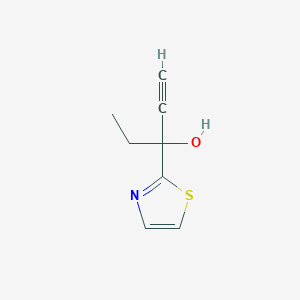

![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
